(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

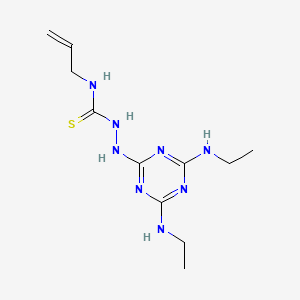

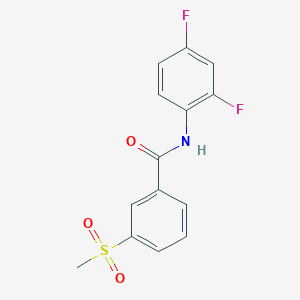

“(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C17H17N3 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of “(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a benzyl group and a phenyl group . The molecular weight of this compound is 263.34 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Pyrazoles, including “(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine”, have been shown to possess antioxidant properties . In a study, derivatives of pyrazoles were synthesized and evaluated for their radical scavenging activity. Some of these compounds were found to have good radical scavenging activity, even more active than ascorbic acid used as standard .

Anticancer Activity

Pyrazoles have been associated with cytotoxic activities against several human cell lines . Some drugs currently on the market have pyrazole as the key structural motif and have been approved for the treatment of different types of cancer . In particular, certain derivatives have shown cytotoxicity in the RKO cell line .

Anti-tubercular Agents

Compounds related to “(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine” have been designed as promising anti-tubercular agents . This was achieved by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound related to "(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine" . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The same compound mentioned in the antileishmanial activity section was also evaluated for its antimalarial properties . The study involved in vitro testing and molecular simulation .

Antimicrobial Activity

There is also research indicating that certain derivatives of “(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine” have antimicrobial properties . However, the details of this study are not available in the search results .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and structure.

Mode of Action

This interaction can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s potential to inhibit tubulin polymerization suggests it may affect the cell cycle, particularly the transition from G2 to M phase . This can lead to apoptosis, or programmed cell death, as the cell is unable to complete division .

Pharmacokinetics

Its molecular weight of 26334 suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a melting point of 167.41°C and a boiling point of 473.3°C at 760 mmHg , which may influence its stability and solubility.

Result of Action

The potential inhibition of tubulin polymerization by (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine could lead to cell cycle arrest and subsequent apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH and composition of the cellular environment.

Eigenschaften

IUPAC Name |

(1-benzyl-3-phenylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c18-11-16-13-20(12-14-7-3-1-4-8-14)19-17(16)15-9-5-2-6-10-15/h1-10,13H,11-12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIXZRBUSDMNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2749082.png)

![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)

![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2749087.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)